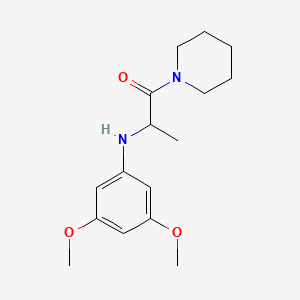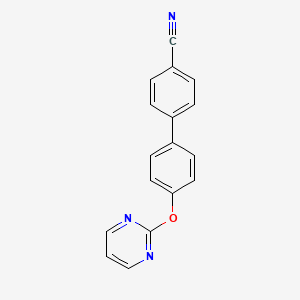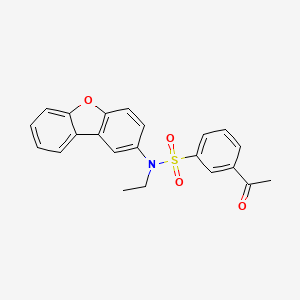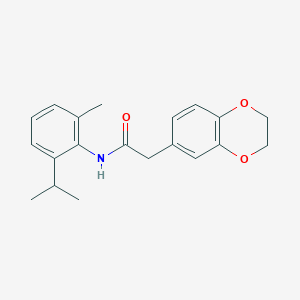
2-(3,5-Dimethoxyanilino)-1-piperidin-1-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethoxyanilino)-1-piperidin-1-ylpropan-1-one is a synthetic organic compound that features a piperidine ring attached to a propanone backbone, with a 3,5-dimethoxyanilino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethoxyanilino)-1-piperidin-1-ylpropan-1-one typically involves the reaction of 3,5-dimethoxyaniline with a piperidinylpropanone derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dimethoxyanilino)-1-piperidin-1-ylpropan-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Hydrogen gas (H2), palladium on carbon (Pd/C)
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and substituted piperidine derivatives .
Applications De Recherche Scientifique
2-(3,5-Dimethoxyanilino)-1-piperidin-1-ylpropan-1-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(3,5-Dimethoxyanilino)-1-piperidin-1-ylpropan-1-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes, affecting cellular processes such as signal transduction and gene expression . The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethoxyaniline: A precursor in the synthesis of 2-(3,5-Dimethoxyanilino)-1-piperidin-1-ylpropan-1-one, used in organic synthesis.
3,5-Dimethylaniline: Similar in structure but with methyl groups instead of methoxy groups, used in dye manufacturing.
Dichloroaniline: Aniline derivatives with chlorine substituents, used in the production of dyes and herbicides.
Uniqueness
This compound is unique due to its combination of a piperidine ring and a 3,5-dimethoxyanilino group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propriétés
IUPAC Name |
2-(3,5-dimethoxyanilino)-1-piperidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-12(16(19)18-7-5-4-6-8-18)17-13-9-14(20-2)11-15(10-13)21-3/h9-12,17H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWLGWMLSILMQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCC1)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea](/img/structure/B7532477.png)

![4-[[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]methyl]-N,N-dimethylbenzamide](/img/structure/B7532490.png)
![2-[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]-N-methylacetamide](/img/structure/B7532498.png)
![1-(1,1-Dioxothiolan-3-yl)-1-ethyl-3-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]urea](/img/structure/B7532499.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7532503.png)



![N-ethyl-3-[[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]methyl]benzamide](/img/structure/B7532532.png)
![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(3-hydroxy-4-methoxyphenyl)methyl]urea](/img/structure/B7532542.png)

![1-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7532557.png)
![3-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-1-methyl-1-[(2-methylfuran-3-yl)methyl]urea](/img/structure/B7532559.png)
